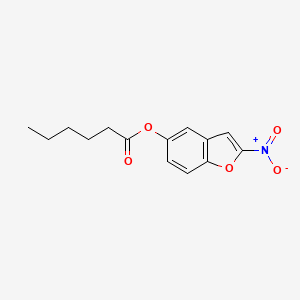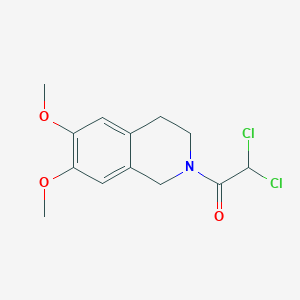![molecular formula C12H13BrClNO2 B12911897 2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-65-6](/img/structure/B12911897.png)
2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one is an organic compound with a complex structure that includes a bromobenzyl group, a chloro substituent, and an isoxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzyl chloride with 5-chloro-4,4-dimethylisoxazolidin-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one aldehyde or carboxylic acid.
Reduction: Formation of 2-(benzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one.
Substitution: Formation of 2-(2-substituted benzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one derivatives.
Applications De Recherche Scientifique
2-(2-Bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and isoxazolidinone groups contribute to the compound’s stability and reactivity, enhancing its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzyl chloride: A precursor used in the synthesis of 2-(2-bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one.
2-Bromobenzyl bromide: Another related compound with similar reactivity.
5-Chloro-4,4-dimethylisoxazolidin-3-one: The core structure of the compound without the bromobenzyl group.
Uniqueness
2-(2-Bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one is unique due to the combination of its bromobenzyl and chloro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
81778-65-6 |
|---|---|
Formule moléculaire |
C12H13BrClNO2 |
Poids moléculaire |
318.59 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13BrClNO2/c1-12(2)10(14)17-15(11(12)16)7-8-5-3-4-6-9(8)13/h3-6,10H,7H2,1-2H3 |
Clé InChI |
VUGAGFDYOGGZQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(ON(C1=O)CC2=CC=CC=C2Br)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)






![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)

![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)




